molecular formula C26H23NO3 B11612530 8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline

8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline

Katalognummer: B11612530
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: VUHGXYIWLXEFRR-BMRADRMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(BENZYLOXY)-2-[(1E)-2-(2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLINE is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group and a dimethoxyphenyl ethenyl group, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLOXY)-2-[(1E)-2-(2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyquinoline derivative.

    Addition of the Dimethoxyphenyl Ethenyl Group: This step might involve a Heck reaction, where a halogenated quinoline derivative reacts with a dimethoxyphenyl ethylene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce ethyl-substituted quinolines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development and biological studies.

Medicine

In medicine, compounds with quinoline cores are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Wirkmechanismus

The mechanism of action of 8-(BENZYLOXY)-2-[(1E)-2-(2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The benzyloxy and dimethoxyphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

8-(BENZYLOXY)-2-[(1E)-2-(2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLINE is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other quinoline derivatives. The presence of the benzyloxy and dimethoxyphenyl ethenyl groups can influence its reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel

C26H23NO3

Molekulargewicht

397.5 g/mol

IUPAC-Name

2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-8-phenylmethoxyquinoline

InChI

InChI=1S/C26H23NO3/c1-28-24-13-7-11-21(26(24)29-2)15-17-22-16-14-20-10-6-12-23(25(20)27-22)30-18-19-8-4-3-5-9-19/h3-17H,18H2,1-2H3/b17-15+

InChI-Schlüssel

VUHGXYIWLXEFRR-BMRADRMJSA-N

Isomerische SMILES

COC1=CC=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2

Kanonische SMILES

COC1=CC=CC(=C1OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.